Arachidonyl(cyclopropyl-d4)amide
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Overview
Description
Arachidonyl(cyclopropyl-d4)amide is a synthetic compound that acts as an agonist of the cannabinoid receptor 1 (CB1R). It is structurally related to arachidonylcyclopropylamide, with the addition of deuterium atoms. This compound is primarily used in scientific research to study the endocannabinoid system and its effects on various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arachidonyl(cyclopropyl-d4)amide typically involves the amidation of arachidonic acid with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process may involve the use of deuterated solvents and reagents to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions: Arachidonyl(cyclopropyl-d4)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
Arachidonyl(cyclopropyl-d4)amide is widely used in scientific research due to its selective agonist activity at the cannabinoid receptor 1 (CB1R). Its applications include:
Chemistry: Studying the chemical properties and reactivity of cannabinoid receptor agonists.
Biology: Investigating the role of the endocannabinoid system in various physiological processes, including pain modulation, appetite regulation, and neuroprotection.
Medicine: Exploring potential therapeutic applications in conditions such as chronic pain, anxiety, and neurodegenerative diseases.
Industry: Used in the development of new pharmaceuticals targeting the endocannabinoid system
Mechanism of Action
Arachidonyl(cyclopropyl-d4)amide exerts its effects by binding to the cannabinoid receptor 1 (CB1R) with high affinity. This binding activates the receptor, leading to the modulation of various intracellular signaling pathways. The activation of CB1R affects neurotransmitter release, ion channel function, and gene expression, ultimately influencing physiological processes such as pain perception, appetite, and mood .
Comparison with Similar Compounds
Arachidonylcyclopropylamide: Similar structure but without deuterium atoms.
Anandamide (N-arachidonoylethanolamine): Another endocannabinoid with a different amide group.
2-Arachidonoylglycerol (2-AG): A glycerol ester of arachidonic acid with similar cannabinoid receptor activity
Uniqueness: Arachidonyl(cyclopropyl-d4)amide is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents .
Properties
CAS No. |
1346606-69-6 |
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Molecular Formula |
C₂₃H₃₃D₄NO |
Molecular Weight |
347.57 |
Synonyms |
(5Z,8Z,11Z,14Z)-N-(Cyclopropyl-d4)-5,8,11,14-eicosatetraenamide; ACPA-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.